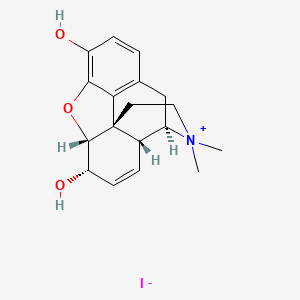

Morphine methiodide

Description

Historical Context of Opioid Alkaloid Research and Morphine Derivatives

The study of opioid alkaloids has a rich history rooted in the ancient use of the opium poppy, Papaver somniferum. For centuries, opium, the dried latex from the poppy's seed pods, was utilized for medicinal and recreational purposes due to its potent analgesic and euphoric properties. virginia.eduunodc.org The scientific investigation into its active components began in the early 19th century. A pivotal moment in alkaloid chemistry occurred in 1804 when a young German pharmacist, Friedrich Wilhelm Sertürner, successfully isolated the primary active ingredient from opium. virginia.edumdpi.comuchicagomedicine.orgwikipedia.org He named this crystalline compound "morphium" after Morpheus, the Greek god of dreams, a name later changed to morphine. virginia.edumdpi.comuchicagomedicine.org This achievement is widely considered the first isolation of a medicinal alkaloid from a plant. mdpi.comwikipedia.org

Following Sertürner's discovery, the field of opioid chemistry rapidly expanded. In 1832, codeine was isolated from opium, and eventually, over 20 distinct pharmacologically active alkaloids were identified within the plant. nih.gov The invention of the hypodermic syringe in the mid-1850s facilitated the widespread medical use of morphine. wikipedia.org Throughout the 19th and 20th centuries, extensive research was dedicated to modifying the morphine molecule to create semi-synthetic derivatives. mdpi.com This work was driven by the desire to enhance its analgesic efficacy while mitigating undesirable side effects. This era of research led to the synthesis of numerous morphine derivatives, including compounds like N-allylnorcodeine and nalorphine (B1233523) (N-allylnormorphine), which were early examples of opioid antagonists. nih.gov The continuous effort to understand and manipulate the structure of morphine and related alkaloids laid the groundwork for the development of highly specialized research tools, including morphine methiodide. mdpi.comdrdo.gov.in

Conceptual Framework of Quaternary Opioid Antagonists as Research Probes

A significant advancement in opioid research was the development of quaternary ammonium (B1175870) derivatives of opioid antagonists. nih.gov this compound is a quaternary ammonium salt of morphine, created by converting the tertiary amine group in the morphine molecule into a quaternary ammonium group. ontosight.ai This structural modification introduces a permanent positive charge on the nitrogen atom, which profoundly alters the compound's physicochemical and pharmacokinetic properties. vulcanchem.com

The most critical consequence of this quaternization is a drastic reduction in the molecule's ability to cross the blood-brain barrier (BBB). ontosight.aivulcanchem.com The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). ontosight.aivulcanchem.com While morphine itself can penetrate the BBB to exert its well-known central effects, the permanent positive charge and increased hydrophilicity of this compound severely restrict its passage. vulcanchem.comnih.gov

This characteristic has made this compound and other quaternary opioid antagonists, such as naloxone (B1662785) methiodide, invaluable experimental tools. nih.govvulcanchem.comnih.gov Researchers utilize these compounds to differentiate between the central and peripheral actions of opioids. vulcanchem.comnih.gov By administering a quaternary antagonist, which acts predominantly in the periphery, scientists can block opioid receptors outside the CNS without significantly affecting the receptors within the brain and spinal cord. vulcanchem.comnih.gov For instance, studies have shown that while naloxone (which readily crosses the BBB) can block both central and peripheral opioid effects, peripherally restricted antagonists like naloxone methiodide only antagonize peripheral effects. vulcanchem.comnih.govoup.com This allows for the precise investigation of the distinct roles that central versus peripheral opioid systems play in processes like analgesia, respiratory depression, and gastrointestinal motility. vulcanchem.comnih.govduke.edu

Foundational Rationale for Investigating Peripherally Restricted Opioid Modulators

The insights gained from using research probes like this compound have provided a strong rationale for the development of peripherally restricted opioid modulators for therapeutic purposes. vulcanchem.comresearchgate.net Opioid receptors are not only located in the central nervous system but are also widely expressed in the peripheral nervous system, including on sensory neurons, and in non-neuronal tissues. researchgate.nettg.org.aufrontiersin.org The activation of these peripheral opioid receptors can produce significant analgesia, particularly in the context of inflammatory pain. researchgate.net

Conventional opioid analgesics like morphine act on both central and peripheral receptors. tg.org.aubiochemistry.org While their central actions are crucial for potent pain relief, they are also responsible for a host of serious and often dose-limiting side effects, including respiratory depression, sedation, physical dependence, and addiction. researchgate.netmdpi.com The foundational rationale for investigating peripherally restricted opioid modulators is to develop analgesics that can selectively target opioid receptors in the periphery, thereby providing pain relief while minimizing or avoiding these centrally mediated adverse effects. researchgate.netmdpi.comnih.gov

By designing opioid agonists that have limited ability to cross the blood-brain barrier—similar to the properties of this compound—researchers aim to create safer pain medications. frontiersin.org The discovery that local application of opioids can produce analgesia without CNS side effects supports this strategy. researchgate.net Therefore, the study of compounds like this compound has been instrumental, not only in delineating the fundamental mechanisms of opioid action but also in inspiring the design of a new class of analgesics with potentially improved safety profiles. vulcanchem.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14054-17-2 |

|---|---|

Molecular Formula |

C18H22INO3 |

Molecular Weight |

427.3 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;iodide |

InChI |

InChI=1S/C18H21NO3.HI/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19;/h3-6,11-12,14,17,21H,7-9H2,1-2H3;1H/t11-,12+,14-,17-,18-;/m0./s1 |

InChI Key |

AJQDRZKRPDONTA-SCLAZZCHSA-N |

SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C.[I-] |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C.[I-] |

Canonical SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C.[I-] |

Other CAS No. |

14054-17-2 |

Synonyms |

morphine methiodide morphine methyliodide |

Origin of Product |

United States |

Synthesis and Structural Modification of Morphine Methiodide and Analogues

Methodologies for Quaternization of Morphine Structures

The quaternization of the nitrogen atom in the morphine scaffold is a key chemical modification that significantly alters the molecule's properties. This process involves the conversion of the tertiary amine in the morphinan (B1239233) structure into a quaternary ammonium (B1175870) salt. A primary method for this transformation is the reaction of morphine with an alkyl halide, such as methyl iodide, to produce morphine methiodide. ontosight.aiunodc.org This reaction introduces a permanent positive charge on the nitrogen atom, a critical factor influencing the molecule's biological behavior. vulcanchem.commdpi.com

The quaternization process is not limited to morphine alone but has been applied to other morphinan derivatives like oxymorphone, nalorphine (B1233523), naloxone (B1662785), and naltrexone. mdpi.com Research has shown that quaternization of the nitrogen on morphine-based structures can negatively impact both the affinity for the opioid receptor and the agonist activity of the resulting analogues. mdpi.comresearchgate.net The synthesis of these quaternary derivatives often results in a mixture of R- and S-diastereomers at the nitrogen center (N-17 in morphine numbering). thieme-connect.com

Semisynthetic Approaches to N-Methylmorphinan Derivatives in Research

The morphinan skeleton, the core structure of morphine, has been a foundation for extensive drug development. nih.gov Semisynthetic approaches to create N-methylmorphinan derivatives are a significant area of research aimed at developing compounds with improved therapeutic profiles. nih.govnih.govresearchgate.net These modifications often target specific positions on the morphinan skeleton, such as positions 5, 6, 14, and 17, to influence ligand binding, efficacy, and signaling pathways. researchgate.net

One area of focus has been the modification of the N-substituent. For instance, replacing the N-methyl group in morphine and oxymorphone with an N-phenethyl group has been shown to enhance binding affinity, selectivity, and agonist potency at the µ-opioid receptor. researchgate.netresearchgate.net Conversely, the same substitution in 14-methoxy-N-methylmorphinan-6-ones can convert selective µ-opioid receptor ligands into dual µ/δ-opioid receptor agonists. researchgate.netresearchgate.net

Other synthetic strategies involve modifications at other positions of the N-methylmorphinan-6-one structure. For example, the C-6 carbonyl group has been converted into various functionalities like hydrazones, oximes, and semicarbazones. nih.gov Additionally, functionalizing the 14-position of the morphinan skeleton has been explored to generate a wide range of activities. nih.gov

Structural Determinants of Blood-Brain Barrier Permeation in Opioid Analogues

The ability of an opioid analogue to cross the blood-brain barrier (BBB) is a critical factor determining its central nervous system effects. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. ingentaconnect.comacs.org

A key structural determinant of BBB permeation is the molecule's lipophilicity and charge. The permanent positive charge on the nitrogen atom of this compound, a result of quaternization, severely limits its ability to cross the BBB. vulcanchem.com This is a common feature of quaternary ammonium opioid derivatives, including naloxone methiodide. vulcanchem.com This characteristic makes these compounds valuable research tools for differentiating between central and peripheral opioid effects. vulcanchem.comduke.edunih.gov

Strategies to modulate BBB penetration of opioid peptides include:

Glycosylation: Adding sugar moieties can improve bioavailability, potentially through active transport mechanisms. ingentaconnect.comd-nb.info

Lipid Conjugation: Increasing the lipid solubility of a peptide can enhance its ability to cross the BBB. d-nb.info

Cyclization: Restricting the conformation of a peptide can improve membrane permeability. d-nb.info

Prodrugs: Esterification of functional groups can increase lipophilicity and brain uptake. mdpi.com

Research has also shown that efflux transporters at the BBB, such as P-glycoprotein (P-gp), actively pump certain opioids, like morphine, out of the brain, limiting their central effects. nih.govmdpi.com The expression and activity of these transporters can be influenced by various factors, including inflammatory pain and co-administered drugs. nih.govmdpi.com

Design Principles for Peripheral Opioid Receptor Ligands

The design of peripherally restricted opioid receptor ligands aims to achieve therapeutic effects in peripheral tissues while minimizing central nervous system side effects. acs.org A primary strategy for achieving this is to increase the hydrophilicity and/or introduce a permanent charge to the molecule, thereby limiting its ability to cross the BBB. mdpi.com

Key design principles include:

Quaternization of the Nitrogen: As discussed with this compound, introducing a permanent positive charge on the nitrogen atom is a well-established method to restrict CNS penetration. mdpi.com

Introduction of Hydrophilic Groups: Attaching hydrophilic moieties, such as sulfate (B86663) groups, to the opioid scaffold can increase the compound's polarity and limit its passage across the BBB. mdpi.com For example, 6-O-sulfate esters of morphine and codeine have been synthesized for this purpose. mdpi.com

Conjugation with Hydrophilic Chelators: For imaging applications, opioid ligands like diprenorphine (B84857) have been conjugated to hydrophilic macrocyclic chelators such as DOTA. nih.gov This modification significantly increases the hydrophilicity of the resulting complex. nih.gov

Biased Agonism: Designing ligands that preferentially activate specific signaling pathways (G-protein pathways over β-arrestin pathways) is another approach to develop safer analgesics. nih.govmdpi.com

The development of peripherally acting opioid ligands holds promise for treating conditions like visceral pain, where targeting peripheral opioid receptors can provide analgesia with a reduced side-effect profile. acs.orgphysiology.org

Academic Perspectives on Analytical Techniques for Structural Elucidation of Opioid Derivatives

A variety of analytical techniques are employed for the structural elucidation and characterization of opioid derivatives. These methods are crucial for identifying new compounds, confirming structures, and analyzing metabolites. mdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing definitive structural information. news-medical.netbruker.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are used to assign proton and carbon signals, which is essential for unambiguous structure elucidation. mdpi.commdpi.com NMR has been instrumental in characterizing novel synthetic opioids and their derivatives. news-medical.netrsc.orgresearchgate.net

Mass Spectrometry (MS) , often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is widely used for the identification and quantification of opioid derivatives. nih.govresearchgate.netelsevier.esnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental composition. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of specific molecules, facilitating their identification. nih.govresearchgate.netnih.gov Derivatization techniques are sometimes employed to improve the chromatographic and mass spectrometric properties of the analytes. capes.gov.broup.com

Other Spectroscopic Techniques , such as Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups present in a molecule and can be used for preliminary identification. news-medical.net

The combination of these analytical techniques provides a comprehensive approach for the structural characterization of this compound and its analogues, supporting both synthetic chemistry and pharmacological research. uniroma1.itjaterror.eu

Pharmacological Characterization in Preclinical Models

Ligand-Receptor Efficacy and G-Protein Coupling Mechanisms

Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs). tg.org.aufrontiersin.org Upon agonist binding, such as morphine or morphine methiodide, the receptor undergoes a conformational change that facilitates the coupling and activation of intracellular G-proteins. physiology.orgbiorxiv.org This activation is a critical step in the signaling cascade that leads to the ultimate pharmacological effect.

For MORs, activation typically involves coupling to Gαi/o subunits, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the modulation of ion channels. frontiersin.org Studies have shown that morphine's efficacy in activating G-proteins can be influenced by various factors. physiology.org While specific data on this compound's G-protein coupling efficacy is limited, its action as a MOR agonist implies that it initiates this signaling pathway. Research on related compounds indicates that N-methylmorphinan derivatives can act as full agonists at the human MOR, producing a robust increase in [35S]GTPγS binding, a measure of G-protein activation. acs.org

Molecular Mechanisms of Action at Peripheral Opioid Receptor Sites

The primary mechanism of action for this compound involves its interaction with opioid receptors located on peripheral neurons. plos.org Its inability to readily cross the blood-brain barrier restricts its effects to the peripheral nervous system. pnas.org

A major effect of opioid receptor activation in the nervous system is the presynaptic inhibition of neurotransmitter release. tg.org.au By binding to MORs on the presynaptic terminals of sensory neurons, this compound can inhibit the release of excitatory neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), which are involved in transmitting pain signals. This modulation of neurotransmitter release at the peripheral level is a key component of its analgesic properties. Chronic morphine administration has been shown to produce adaptive changes in neuronal excitability. researchgate.net

Intracellular Signaling Cascades (e.g., Adenylyl Cyclase Inhibition, Ion Channel Modulation, G-Protein Activation, Arrestin Recruitment)

This compound, a quaternary derivative of morphine, functions as a potent agonist at the µ-opioid receptor (MOR). Its interaction with the receptor initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors (GPCRs).

G-Protein Activation and Adenylyl Cyclase Inhibition: Upon binding to the µ-opioid receptor, this compound, like its parent compound morphine, induces a conformational change in the receptor. This facilitates the activation of associated inhibitory G-proteins (Gi/o). frontiersin.orgrevistachilenadeanestesia.cl The activated G-protein, specifically the Gαi subunit, subsequently inhibits the activity of adenylyl cyclase. nih.govnih.gov This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). frontiersin.org The resulting decrease in intracellular cAMP levels is a hallmark of µ-opioid receptor activation and a key mechanism underlying the cellular effects of opioids. researchgate.net Studies have established that morphine's ability to inhibit adenylyl cyclase is stereospecific and directly linked to receptor occupancy. nih.gov Furthermore, research has identified adenylyl cyclase type 5 (AC5), an isoform highly expressed in the striatum, as an essential mediator for the signaling of morphine and other µ-opioid agonists. nih.gov

Ion Channel Modulation: The activation of Gi/o proteins by this compound also leads to the modulation of ion channel activity. The Gβγ subunit complex, dissociated from Gαi upon receptor activation, directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. frontiersin.org This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. Concurrently, G-protein activation inhibits voltage-gated Ca2+ channels, which suppresses the influx of calcium and reduces neurotransmitter release from presynaptic terminals. researchgate.netbiorxiv.org

Arrestin Recruitment: The process of receptor desensitization and internalization is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.gov Following agonist binding and G-protein activation, GRKs phosphorylate the intracellular domains of the µ-opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin1 and β-arrestin2). While morphine is generally considered a weak recruiter of β-arrestin compared to other opioids like DAMGO, this interaction is crucial for receptor regulation. mdpi.comnih.govresearchgate.net Some research suggests morphine preferentially recruits β-arrestin2 over β-arrestin1. nih.gov The recruitment of β-arrestin uncouples the receptor from its G-protein, terminating the primary signal, and targets the receptor for endocytosis, a process that removes it from the cell surface. frontiersin.org The specific patterns of G-protein activation and arrestin recruitment can differ between various opioid agonists, leading to functionally distinct signaling profiles. mdpi.comnih.gov

Blood-Brain Barrier Permeation Dynamics in Opioid Research

A defining characteristic of this compound in pharmacological research is its severely limited ability to cross the blood-brain barrier (BBB). hku.hk This property stems directly from its chemical structure. This compound is a quaternary ammonium (B1175870) salt, meaning the nitrogen atom in the morphinan (B1239233) structure has a permanent positive charge due to the addition of a methyl group (methiodide). This charge significantly increases the molecule's hydrophilicity and prevents it from passively diffusing across the lipophilic endothelial cells that form the BBB. researchgate.net

This CNS-restriction makes this compound an invaluable tool for differentiating between the central and peripheral effects of opioids. By administering this compound systemically, researchers can selectively activate peripheral opioid receptors without directly engaging central receptors, which are responsible for the primary analgesic and psychoactive effects of typical opioids. researchgate.net

Comparative Permeability of this compound with CNS-Penetrant Opioids and Analogues

The difference in BBB permeability between this compound and CNS-penetrant opioids like morphine is stark. Morphine, a tertiary amine, is more lipophilic and can cross the BBB, although its entry is also modulated by active transport systems. biorxiv.orgnih.govdiva-portal.org In contrast, the permanent charge on this compound makes it a classic example of a peripherally restricted opioid.

Studies comparing morphine with its more hydrophilic metabolite, morphine-6-glucuronide (B1233000) (M6G), further illustrate this principle. Research has shown that the brain uptake of M6G is 32-fold lower than that of morphine, and its BBB permeability surface area product is 57-fold lower. nih.govresearchgate.net This reduced permeability is consistent with M6G's much lower lipid solubility. nih.govresearchgate.net this compound, being a quaternary salt, exhibits even more pronounced restriction from the CNS than M6G. The permeability of various opioids is often correlated with their lipophilicity, as measured by the octanol/water partition coefficient. Highly lipophilic opioids like fentanyl and sufentanil show significantly higher permeability compared to more hydrophilic compounds like morphine. nih.gov

| Compound | Chemical Nature | Relative BBB Permeability | Primary Transport Mechanism |

|---|---|---|---|

| This compound | Quaternary Amine (Hydrophilic, Charged) | Extremely Low / Negligible | Blocked by charge and hydrophilicity |

| Morphine | Tertiary Amine (Moderately Lipophilic) | Moderate | Passive diffusion and active transport (influx/efflux) biorxiv.orgdiva-portal.org |

| Heroin | Diacetylated Morphine (Highly Lipophilic) | High | Rapid passive diffusion nih.gov |

| Morphine-6-Glucuronide (M6G) | Glucuronidated Metabolite (Hydrophilic) | Low | Limited diffusion, potential for transport nih.govresearchgate.net |

| Fentanyl | Synthetic Opioid (Highly Lipophilic) | High | Passive diffusion nih.gov |

Methodological Approaches for Assessing CNS Restriction in Animal Models

Several methodological approaches are employed in preclinical animal models to confirm the CNS restriction of compounds like this compound and to differentiate central from peripheral effects.

Comparative Administration Routes: A primary method involves comparing the pharmacological effects of a drug after systemic administration (e.g., intravenous or subcutaneous) versus direct central administration (e.g., intracerebroventricular, ICV). For a centrally-acting drug like morphine, both routes will produce a strong analgesic response in tests like the hot-plate or tail-flick assays. frontiersin.org For this compound, systemic administration fails to produce central antinociceptive effects, while direct ICV administration would elicit a response, demonstrating that the compound is active at central receptors but cannot reach them from the periphery.

Pharmacological Antagonism: A powerful technique utilizes co-administration of opioid antagonists with different BBB permeability profiles.

Naloxone (B1662785): A non-selective opioid antagonist that readily crosses the BBB. It is used to block both central and peripheral opioid receptors.

Naloxone Methiodide: The quaternary ammonium salt of naloxone, which, like this compound, is peripherally restricted. researchgate.netnih.gov

If the effect of a systemically administered opioid agonist is reversed by naloxone but not by naloxone methiodide, it provides strong evidence that the effect is mediated by central opioid receptors. nih.govresearchgate.net Conversely, if an effect is blocked by both antagonists, it indicates a peripheral site of action. researchgate.netresearchgate.net For example, studies have confirmed the central origin of M6G-induced analgesia because the effect was blocked by naloxone but not by naloxone methiodide. nih.govresearchgate.net

Direct Measurement of Brain Concentrations: A definitive method involves measuring the concentration of the drug in the brain tissue or cerebrospinal fluid (CSF) relative to the plasma concentration after systemic administration. Techniques such as microdialysis or analysis of brain homogenates are used to determine the brain-to-plasma concentration ratio (Kp). tandfonline.com For peripherally restricted compounds like this compound, this ratio is exceedingly low, confirming its inability to penetrate the BBB. diva-portal.org

Behavioral Phenotyping: Functional tests that assess complex CNS-mediated behaviors are also used. These can range from simple stimulus-response tests (e.g., hot-plate test) to assessments of motor coordination (rotarod test) or locomotor activity. frontiersin.orgjci.org The absence of changes in these behaviors after systemic administration of this compound, in contrast to the significant effects seen with morphine, provides functional evidence of its CNS restriction. nih.gov

| Methodological Approach | Principle | Example Application | Inference |

|---|---|---|---|

| Comparative Administration Routes | Compare effects of systemic (IV, SC) vs. central (ICV) injection. | This compound shows no analgesia in the hot-plate test after IV injection but is effective after ICV injection. | Compound is active at central receptors but cannot cross the BBB. |

| Pharmacological Antagonism | Use of CNS-penetrant (Naloxone) vs. peripherally-restricted (Naloxone Methiodide) antagonists. | The analgesic effect of systemic morphine is blocked by naloxone but not by naloxone methiodide. nih.govresearchgate.net | The analgesic effect is centrally mediated. |

| Brain Concentration Measurement | Quantify drug levels in brain tissue/CSF vs. plasma (Kp or Kp,uu). tandfonline.com | After IV administration, the brain-to-plasma ratio for this compound is near zero. | The compound does not significantly penetrate the BBB. |

| Behavioral Assays | Assess for CNS-mediated behaviors like sedation or altered motor control. jci.org | This compound does not affect performance on the rotarod test, unlike morphine. | The compound does not produce central side effects associated with opioid action. |

Research Applications in in Vitro and Animal Models

Elucidation of Peripheral Opioid Receptor System Functionality

Morphine methiodide has been instrumental in defining the functional roles of peripheral opioid receptors. By acting selectively on these receptors, it allows for a detailed examination of their involvement in various physiological and pathological processes.

Dissection of Central versus Peripheral Opioid-Mediated Effects

A primary application of this compound is to differentiate between the central and peripheral actions of opioids. elifesciences.orgnih.gov Since morphine and other opioids can act on receptors in both the CNS and the periphery, this compound's inability to readily enter the brain provides a clear method for isolating peripheral effects. elifesciences.orgnih.gov

Role of Peripheral Opioid Receptors in Nociceptive Processing

This compound has been pivotal in demonstrating the significant role of peripheral opioid receptors in modulating pain signals, a process known as nociception. Activation of these receptors on the peripheral terminals of sensory neurons can inhibit the transmission of pain signals to the CNS.

Studies have shown that local administration of opioid agonists can produce analgesia, particularly in the presence of inflammation. painphysicianjournal.com This effect is attributed to the activation of opioid receptors expressed on peripheral afferent nerve terminals. painphysicianjournal.comnih.gov The analgesic effects of peripherally acting opioids have been observed in various animal models of pain, including those involving inflammatory and neuropathic pain. painphysicianjournal.comuq.edu.au The use of naloxone (B1662785) methiodide to reverse these peripherally induced analgesic effects confirms the involvement of local opioid receptors. painphysicianjournal.comuq.edu.au

Modulation of Inflammatory Pain Mechanisms by Peripheral Opioid Receptors

The involvement of peripheral opioid receptors in modulating inflammatory pain is a key area of research where this compound has provided valuable insights. During inflammation, there is an upregulation of opioid receptors on sensory nerve endings, making them more sensitive to both endogenous and exogenous opioids. nih.gov

The activation of these peripheral receptors can lead to anti-inflammatory effects by inhibiting the release of pro-inflammatory substances from nerve terminals. nih.gov For example, research has demonstrated that peripherally acting opioids can reduce edema and hyperalgesia in animal models of inflammation. uq.edu.auresearchgate.net The ability of naloxone methiodide to block these effects underscores the importance of peripheral opioid receptors in controlling inflammatory pain. ugr.es Furthermore, studies have shown that endogenous opioids released from immune cells can act on these peripheral receptors to produce analgesia, a process that can be modulated by peripherally restricted antagonists. ugr.es

Investigation of Peripheral Opioid-Mediated Physiological Modulations

Beyond pain and inflammation, this compound has been used to explore the role of peripheral opioid receptors in regulating other physiological functions.

Gastrointestinal Tract Motility as a Peripheral Research Endpoint

The effects of opioids on gastrointestinal (GI) motility are primarily mediated by peripheral opioid receptors located in the enteric nervous system. mdpi.comnih.gov this compound, due to its peripheral restriction, has been a valuable tool for studying these effects without the confounding influence of central actions. nih.gov

Systemic administration of this compound in animal models has been shown to inhibit GI transit, a classic opioid-induced side effect. nih.gov This effect can be reversed by peripherally acting opioid antagonists like naloxone methiodide. nih.govresearchgate.net Such studies have helped to elucidate the mechanisms underlying opioid-induced constipation and have guided the development of peripherally acting opioid antagonists to counteract this common side effect of opioid therapy. mdpi.com Research comparing the effects of centrally and peripherally acting opioids on GI motility has further clarified the distinct roles of central and peripheral opioid receptors in regulating gut function. researchgate.netnih.gov

Modulation of Microvascular Leakage and Neurogenic Inflammation Pathways

This compound has also been employed to investigate the role of peripheral opioid receptors in modulating microvascular leakage and neurogenic inflammation. Neurogenic inflammation involves the release of inflammatory mediators from sensory nerve endings, leading to vasodilation and increased vascular permeability.

Studies have shown that morphine can inhibit microvascular leakage in animal models, an effect that is mediated by peripheral opioid receptors. tubitak.gov.tr This inhibitory effect can be blocked by naloxone methiodide, confirming the peripheral site of action. tubitak.gov.tr These findings suggest that peripheral opioid receptor activation can attenuate neurogenic inflammation by inhibiting the release of vasoactive substances from sensory nerves. researchgate.nettubitak.gov.tr

Characterization of Non-Central Nervous System Opioid Actions in Preclinical Models

The primary utility of this compound in preclinical research lies in its ability to elucidate the peripheral activities of opioids. By administering this peripherally restricted compound, researchers can observe effects that are independent of the brain and spinal cord, thereby characterizing the roles of opioid receptors in various organ systems.

One significant area of investigation is the gastrointestinal (GI) tract. Studies have shown that systemically administered N-methylmorphine, another quaternary morphine derivative, inhibits gastrointestinal transit by acting on opioid receptors within the gut. mdpi.com This effect is observed in the absence of centrally mediated analgesia, highlighting the peripheral nature of opioid-induced constipation. mdpi.comphysiology.orgnih.gov Research has demonstrated that peripherally acting mu-opioid receptor antagonists, such as naloxone methiodide, can reverse the inhibition of GI transit caused by morphine, further confirming that the primary sites for this action are in the periphery. nih.govnih.gov

In the context of pain, this compound has been used to demonstrate the contribution of peripheral opioid receptors to analgesia, particularly in inflammatory conditions. plos.org For instance, the antinociceptive effects of some peripherally acting opioid agonists are sensitive to co-administration with naloxone methiodide. mdpi.com This suggests that activating peripheral opioid receptors can produce pain relief without engaging central pathways.

The cardiovascular system is another domain where the peripheral actions of opioids have been characterized. Studies in rats have indicated that the cardiovascular effects of some µ-opioid receptor agonists, such as decreases in heart rate and blood pressure, are mediated by peripheral receptors, as these effects can be blocked by naloxone methiodide. atsjournals.orgatsjournals.org Conversely, respiratory depression is primarily a centrally mediated effect. atsjournals.orgatsjournals.org Research in morphine-dependent rats has also utilized naloxone methiodide to demonstrate that changes in cardiac sympathetic activity during withdrawal are due to intrinsic mechanisms outside the central nervous system. nih.gov

Furthermore, this compound has been instrumental in studying the immunomodulatory effects of opioids. While morphine can suppress various functions of the immune system, including the activity of natural killer cells, T cells, and macrophages, the use of peripherally restricted antagonists helps to dissect the direct effects on immune cells from centrally mediated immunosuppression. scielo.brnih.govohsu.edunih.gov For example, morphine has been shown to inhibit the release of neuropeptides from sensory nerves in the airways, an effect that can be blocked by naloxone methiodide, indicating a peripheral opioid receptor-mediated mechanism. tubitak.gov.tr

Table 1: Summary of Preclinical Findings on Non-Central Nervous System Opioid Actions

| System/Effect | Model | Key Finding | Citation |

|---|---|---|---|

| Gastrointestinal | Mouse/Rat | Inhibition of GI transit by peripherally acting morphine derivatives. | mdpi.comnih.gov |

| Mouse | Reversal of morphine-induced GI transit inhibition by naloxone methiodide. | nih.govnih.gov | |

| Analgesia | Mouse | Contribution of peripheral mu-opioid receptors to inflammatory pain relief. | plos.org |

| Rat | Antagonism of peripherally acting opioid analgesia by naloxone methiodide. | mdpi.com | |

| Cardiovascular | Rat | Peripheral mediation of heart rate and blood pressure changes by µ-opioid agonists. | atsjournals.orgatsjournals.org |

| Rat | Cardiac sympathetic activity changes during morphine withdrawal are peripherally mediated. | nih.gov | |

| Immune System | Rat | Inhibition of airway microvascular leakage by morphine via peripheral opioid receptors. | tubitak.gov.tr |

Mechanisms of Opioid Tolerance and Dependence in Peripheral Systems

The development of tolerance, a decrease in the effect of a drug with repeated administration, is a significant challenge with opioid therapy. This compound is a valuable tool for investigating the mechanisms of tolerance that occur specifically in peripheral tissues, distinct from those in the central nervous system.

Chronic exposure to opioids leads to adaptive changes in peripheral tissues that express opioid receptors, such as the gut. The constipating effects of opioids are known to be mediated by peripheral mu-opioid receptors in the enteric nervous system. physiology.org Studies have shown that tolerance to the analgesic effects of morphine can develop, and this has also been observed in peripheral systems. For instance, research has indicated that peripheral blockade of NMDA receptors can attenuate the development of morphine analgesic tolerance, suggesting a role for these receptors in peripheral tolerance mechanisms. mdpi.com The development of tolerance to the gastrointestinal effects of morphine is a complex process that involves adaptations within the enteric nervous system. physiology.org

A key question in opioid research is the relative contribution of central versus peripheral sites to the development of tolerance. While tolerance to the analgesic effects of opioids is often associated with changes in the brain and spinal cord, there is evidence for a significant peripheral component. mdpi.com The development of tolerance can differ depending on the specific effect being measured. For example, tolerance to the analgesic effects of morphine may develop at a different rate than tolerance to its constipating effects. mdpi.com

The use of peripherally restricted opioid antagonists like naloxone methiodide has been crucial in differentiating these mechanisms. By selectively blocking peripheral opioid receptors, researchers can assess the degree to which tolerance is mediated by peripheral versus central adaptations. For example, if tolerance to a systemic opioid's effect is reversed by a peripherally restricted antagonist, it suggests a significant peripheral contribution.

Furthermore, studies on opioid receptor splice variants and their differing abilities to be activated by various opioids suggest that the pharmacological effect and subsequent adaptations, like tolerance, can vary between central and peripheral tissues. amegroups.org The complex interplay between different opioid receptor subtypes (mu, delta, kappa) and their potential to form heterodimers also contributes to the differential development of tolerance in central and peripheral systems.

Table 2: Factors in Peripheral Opioid Tolerance

| Factor | Description | Potential Role in Peripheral Tolerance | Citation |

|---|---|---|---|

| NMDA Receptors | Excitatory amino acid receptors | Peripheral blockade may reduce the development of morphine analgesic tolerance. | mdpi.com |

| Opioid Receptor Subtypes | Mu, Delta, Kappa receptors | Differential expression and function in peripheral tissues contribute to varied tolerance development. | amegroups.org |

| Receptor Splice Variants | Different isoforms of opioid receptors | Varying activation by opioids can lead to tissue-specific tolerance. | amegroups.org |

| Enteric Nervous System | Intrinsic nervous system of the gut | Site of adaptation leading to tolerance to opioid-induced constipation. | physiology.org |

Examination of Peripheral Opioid Receptor Tolerance Development

In Vitro Cellular and Tissue-Level Investigations of this compound Actions

In vitro studies using cultured cells and isolated tissues provide a controlled environment to investigate the direct cellular and molecular actions of this compound, further elucidating the mechanisms of peripheral opioid receptor function.

At the cellular level, opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs). Their activation by an agonist like morphine initiates a cascade of intracellular signaling events. In peripheral neurons, such as those in the enteric nervous system, activation of mu-opioid receptors typically leads to the inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels, which collectively reduce neuronal excitability. physiology.org

Studies using cultured cells allow for the detailed examination of these signaling pathways. For example, research on cells expressing opioid receptors can quantify changes in second messengers like cyclic AMP (cAMP) upon exposure to this compound. These systems are also used to study opioid receptor regulation, including processes like desensitization, internalization (endocytosis), and down-regulation, which are cellular hallmarks of tolerance development. amegroups.org The binding of agonists can lead to the recruitment of proteins like β-arrestins, which play a role in both receptor desensitization and initiating distinct signaling pathways.

The effects of opioids on cell growth and survival are an area of active investigation. Some studies have suggested that morphine can influence cell proliferation and apoptosis (programmed cell death), particularly in the context of the immune system and cancer cells. For example, morphine has been reported to inhibit the proliferation and differentiation of macrophage progenitor cells. nih.gov It has also been shown to suppress T-cell apoptosis. ohsu.edu

By using this compound in in vitro models, researchers can determine if these effects are mediated by direct interaction with opioid receptors on the cells themselves, independent of central nervous system influences. This is particularly relevant for understanding the potential peripheral effects of long-term opioid administration on tissues and cell populations.

Table 3: In Vitro Actions of this compound

| Cellular Process | System/Model | Observed Effect | Potential Implication | Citation |

|---|---|---|---|---|

| Neuronal Excitability | Enteric Neurons | Inhibition of adenylyl cyclase, activation of K+ channels, inhibition of Ca2+ channels. | Reduced neuronal activity, contributing to effects like constipation. | physiology.org |

| Receptor Regulation | Cultured Cells | Desensitization, internalization, and down-regulation of opioid receptors. | Cellular basis for the development of peripheral tolerance. | amegroups.org |

| Cell Proliferation | Macrophage Progenitors | Inhibition of proliferation and differentiation. | Immunomodulatory effects of opioids. | nih.gov |

| Apoptosis | T-cells | Suppression of apoptosis. | Alteration of immune cell lifespan and function. | ohsu.edu |

Comparative Pharmacological and Mechanistic Research

Comparative Receptor Interactions and Downstream Signaling with Morphine

Morphine, a potent opioid analgesic, exerts its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). nih.gov Upon binding, morphine activates the receptor, leading to the coupling and activation of inhibitory G-proteins (Gi/Go). ohsu.edu This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). ohsu.edujci.orgnih.gov The reduction in cAMP levels alters protein phosphorylation and modulates ion channel activity, contributing to the analgesic and other effects of morphine. jci.org Morphine is considered a full agonist and is relatively selective for the MOR, though it can interact with other opioid receptors, such as delta (DOR) and kappa (KOR), at higher concentrations. In terms of signaling bias, morphine is generally considered a relatively unbiased or slightly G-protein-biased agonist, as it promotes both G-protein signaling and subsequent recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization. mdpi.comresearchgate.netfrontiersin.org

Morphine methiodide is a quaternary ammonium (B1175870) derivative of morphine. vulcanchem.compainphysicianjournal.com The addition of a methyl group to the nitrogen atom results in a permanent positive charge, significantly increasing the molecule's hydrophilicity and size. This structural modification critically limits its ability to cross the blood-brain barrier (BBB). vulcanchem.commdpi.com Consequently, when administered systemically, this compound acts as a peripherally restricted opioid agonist. mdpi.com It retains the ability to bind to and activate opioid receptors, particularly mu-opioid receptors, but its actions are confined to the periphery. mdpi.comphysiology.org For example, research has shown that N-methylmorphine can inhibit gastrointestinal transit by acting on peripheral opioid receptors in the gut, while being ineffective at producing centrally-mediated analgesia in tests like the hot-plate test, even at high doses. mdpi.com

While this compound is understood to function as a peripheral MOR agonist, detailed publicly available research quantifying its specific binding affinities (Ki) and downstream signaling potencies (EC50, Emax) for G-protein coupling or cAMP inhibition in direct comparison to morphine is not extensively reported in the retrieved literature. Its utility is primarily defined by its geographical restriction rather than a distinct signaling profile compared to its parent compound.

| Parameter | Morphine | This compound |

|---|---|---|

| Receptor Target | Primarily Mu-Opioid Receptor (MOR); lower affinity for Delta (DOR) and Kappa (KOR) receptors. | Primarily peripheral Mu-Opioid Receptor (MOR). mdpi.comphysiology.org |

| Receptor Affinity (Ki) | Reported Ki values for MOR range from ~1-15 nM in various assays. nih.govnih.gov | Specific Ki values are not widely reported in the searched literature; functionally acts as a peripheral agonist. mdpi.com |

| Mechanism of Action | Full agonist at the MOR. | Full agonist at peripheral MORs. mdpi.com |

| G-Protein Coupling | Activates inhibitory G-proteins (Gi/Go). ohsu.edu | Activates peripheral inhibitory G-proteins (Gi/Go). physiology.org |

| Downstream Signaling | Inhibits adenylyl cyclase, leading to decreased cAMP levels. jci.orgnih.gov Promotes β-arrestin recruitment. researchgate.netnih.gov | Presumably inhibits adenylyl cyclase in peripheral tissues; specific comparative data on β-arrestin recruitment is limited. |

| Blood-Brain Barrier (BBB) Penetration | Crosses the BBB to exert central effects. nih.gov | Does not effectively cross the BBB due to its quaternary structure. vulcanchem.commdpi.com |

| Primary Site of Action | Central Nervous System (CNS) and periphery. | Periphery only. vulcanchem.commdpi.com |

Implications of Differential Opioid Receptor Subtype Modulation in Research

Morphine is primarily an agonist at the mu-opioid receptor (MOR). painphysicianjournal.com While it can bind to delta (DOR) and kappa (KOR) receptors, its affinity for the MOR is substantially higher, and its principal pharmacological effects are mediated through this subtype. painphysicianjournal.comunimelb.edu.au As a direct derivative, this compound is presumed to share this selectivity profile, acting as a peripherally-restricted MOR agonist. physiology.org

This receptor subtype specificity is a critical aspect of its utility in research. The inability of this compound to cross the BBB allows scientists to specifically investigate the functional roles of the peripheral mu-opioid receptor system. By administering this compound, any observed physiological response can be attributed with high confidence to the activation of peripheral MORs.

This has significant implications for several areas of research:

Pain Research: The use of this compound has been instrumental in demonstrating that activation of peripheral MORs on sensory neurons can produce significant analgesia, particularly in inflammatory pain states where the expression of these receptors is upregulated. mdpi.comphysiology.org This helps differentiate peripherally-mediated analgesia from the well-known centrally-mediated analgesia of opioids.

Gastrointestinal Function: Researchers use this compound to study how peripheral MORs in the enteric nervous system regulate gut motility, which is crucial for understanding and developing treatments for opioid-induced constipation. mdpi.comresearchmap.jp

Itch and Other Side Effects: Studies have used peripheral antagonists like naloxone (B1662785) methiodide to show that some opioid side effects, such as itch, are primarily mediated by central, not peripheral, MORs. oup.com The use of an agonist like this compound can complement these findings by demonstrating a lack of effect when only peripheral receptors are stimulated.

Furthermore, this compound can be used in conjunction with highly selective antagonists for the DOR and KOR to confirm that its effects are indeed MOR-mediated and not due to off-target actions on other peripheral opioid receptor subtypes. nih.gov This pharmacological isolation allows for a precise dissection of the role of peripheral MORs in health and disease, separate from both central receptors and other peripheral opioid receptor subtypes.

Future Directions and Emerging Research Avenues in Morphine Methiodide Studies

Design and Development of Novel Research Probes Based on the Morphine Methiodide Scaffold

The chemical structure of morphine has long served as a template for the design of new opioid compounds. nih.gov Extensive drug discovery programs have focused on the structural simplification or complication of the morphine molecule to develop new therapeutic agents and research probes. nih.gov This rational drug design approach aims to create compounds with improved properties, such as enhanced selectivity for specific opioid receptor subtypes or altered signaling pathways. nih.gov

The development of novel probes based on the morphine scaffold is a key area of ongoing research. For instance, researchers have designed and synthesized novel morphine analogues, such as 7α-phenyl-6α, 14α-endo-etheno-tetrahydrothebaine derivatives, to explore their activity at the κ-opioid receptor. researchgate.net These efforts have shown that specific chemical modifications, like adding an amino group at a particular position, can significantly increase binding activity and confer agonist properties. researchgate.net

Other research has focused on creating derivatives that target atypical opioid receptors. For example, screening of various small molecules revealed that many opioid compounds, including morphine, can activate the Mas-related G-protein coupled receptor member X2 (MRGPRX2). nih.gov This has spurred the in-silico design and synthesis of novel, selective agonists for this receptor, starting from opioid-like scaffolds. nih.gov Such probes are crucial for understanding the functions of these less-studied receptors in processes like pain and inflammation.

Furthermore, modifications to the morphine structure have led to the development of compounds with unique pharmacological profiles, such as peripherally selective agonists. By attaching amino acids or dipeptides to the core structure of oxymorphone, a morphine derivative, scientists have created potent peripherally acting antinociceptives. acs.org These new molecules help in studying the roles of peripheral opioid receptors in pain relief. acs.org

| Compound Class/Derivative | Target Receptor/System | Key Research Finding | Reference |

|---|---|---|---|

| 7α-phenyl-6α, 14α-endo-etheno-tetrahydrothebaine analogues | κ-Opioid Receptor (KOR) | Introduction of a p-amino group on the 7α-phenyl ring conferred potent KOR agonist activity and antinociceptive effects. | researchgate.net |

| Zwitterionic 14-O-Methyloxymorphone Derivatives | Peripheral µ/δ Opioid Receptors | 6-amino acid and 6-dipeptide substituted derivatives showed potent, peripherally selective antinociception in animal models. | acs.org |

| 6-Desoxo-N-methylmorphinans | µ-Opioid Receptor (MOR) | Removal of the 6-keto group from certain morphinans increased selectivity for the MOR over other opioid receptors. | acs.org |

| ZINC-3573 | Atypical Opioid Receptor (MRGPRX2) | Identified through computational docking of millions of molecules, this compound is a potent and selective agonist for MRGPRX2. | nih.gov |

Elucidation of Endogenous Opioid System Interactions with Exogenous Opioid Ligands

The body produces its own opioid peptides, known as endogenous opioids (e.g., enkephalins, endorphins, and dynorphins), which interact with the same receptors as exogenous opioids like morphine. nih.govnih.gov A critical area of future research is to better understand the complex interplay between these two systems. Both endogenous and exogenous opioids activate the four main classes of opioid receptors (mu, delta, kappa, and nociceptin), which are widely distributed throughout the central and peripheral nervous systems. nih.govmdpi.com

Agonist binding, whether from an endogenous or exogenous source, triggers conformational changes in the receptor, leading to the activation of intracellular signaling cascades that typically depress neural function and produce analgesia. nih.gov However, the precise interactions and downstream consequences can vary. For example, acute administration of morphine, an exogenous agonist, can significantly increase levels of ACTH and corticosterone, demonstrating a potent effect on the hypothalamic-pituitary-adrenal (HPA) axis that may differ from the regulatory role of endogenous opioids. scielo.org.mx

Understanding these interactions is vital for explaining the full spectrum of opioid effects. The analgesic properties of morphine are mediated through the activation of opioid receptors in pain circuits, mimicking the action of endogenous peptides like enkephalins. nih.gov However, chronic exposure to exogenous opioids leads to adaptations in the endogenous system and the signaling pathways they control, which can contribute to phenomena like tolerance and dependence. mdpi.com For instance, chronic morphine administration can lead to the hyperactivation of the cAMP pathway, a system normally modulated by endogenous opioids. mdpi.com

Future research will likely focus on how exogenous ligands like this compound, by acting peripherally, might modulate the release or function of endogenous opioids in peripheral tissues, such as immune cells at the site of injury, which are known to release endogenous opioid peptides. nih.gov

| Feature | Endogenous Opioids | Exogenous Opioids | Reference |

|---|---|---|---|

| Origin | Produced within the body. | Introduced into the body from an external source. | nih.gov |

| Examples | Enkephalins, Endorphins, Dynorphins. | Morphine, Fentanyl, Heroin. | nih.govnih.gov |

| Precursors | Derived from large precursor proteins like pro-enkephalin and pro-opiomelanocortin. | Derived from natural sources (e.g., opium poppy) or synthesized chemically. | mdpi.com |

| Primary Role | Modulation of pain, stress, mood, and autonomic functions. | Primarily used for therapeutic pain management (analgesia). | nih.govscielo.org.mx |

Systems Biology and Omics Approaches to Understanding Opioid Modulation

The advent of systems biology and "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing opioid research. nih.govmedrxiv.org These approaches allow for a broad, unbiased look at the complex biological changes that occur in response to opioids, moving beyond the study of single genes or proteins to the analysis of entire networks. nih.gov

Multi-omic systems biology, which integrates data from different omics levels, is being used to identify key biological pathways associated with opioid effects and addiction. nih.govmedrxiv.org For example, by combining data from genome-wide association studies (GWAS), transcriptomics, and proteomics from human brain tissue, researchers have identified dysregulated pathways, such as those involving BDNF and MAPK signaling, in opioid addiction. medrxiv.org These findings help to build conceptual models of the disease and can identify promising new targets for drug development. nih.govmedrxiv.org

Single-cell transcriptomics (scRNA-seq) is another powerful tool being applied to opioid research. A study using scRNA-seq on peripheral blood mononuclear cells (PBMCs) from opioid-dependent individuals revealed a widespread suppression of interferon-stimulated genes and the antiviral gene program. biorxiv.org This suggests that both acute and chronic opioid exposure may have significant effects on the immune system, a finding that would be difficult to uncover using traditional methods that look at bulk tissue. biorxiv.org

These agnostic, discovery-powered approaches are crucial for advancing our understanding of opioid action. nih.gov By identifying the complex web of genetic and molecular changes induced by opioids, systems biology can help to:

Uncover novel biological relationships and mechanisms. medrxiv.org

Identify new, actionable drug targets. nih.gov

Pave the way for genetics-informed, personalized addiction treatment. medrxiv.org

While much of this research has focused on the central nervous system and addiction, these powerful techniques can also be applied to understand the peripheral actions of opioids like this compound, elucidating how they modulate gene and protein expression in peripheral neurons, immune cells, and other tissues.

| Omics Technology | Description | Application in Opioid Research | Reference |

|---|---|---|---|

| Genomics (GWAS) | Study of the complete set of DNA (genome), including genetic variations. | Identifies genetic variants (e.g., in OPRM1) associated with risk for opioid use disorder. | nih.gov |

| Transcriptomics (RNA-seq) | Analysis of the complete set of RNA transcripts (transcriptome). | Reveals broad gene dysregulation in brain regions of individuals with opioid addiction; identifies suppressed antiviral gene programs in immune cells after opioid exposure. | nih.govbiorxiv.org |

| Proteomics | Large-scale study of proteins (proteome). | Integrated with other omics data to identify dysregulated protein pathways (e.g., Akt, ERK) in opioid addiction. | medrxiv.org |

| Multi-Omics Integration | Computational analysis combining data from multiple omics layers. | Creates comprehensive models of opioid action, identifies key gene/protein networks, and suggests targets for drug repurposing. | nih.govmedrxiv.org |

Q & A

Q. What advanced techniques validate this compound’s mechanism in mixed peripheral-central pathways?

- Answer: Combine route-specific administration (e.g., subcutaneous + intracerebroventricular) with selective antagonists (naloxone methiodide for peripheral blockade). For example, intracerebroventricular naloxone HCl reversed neonatal injury-induced hypoalgesia, confirming central opioid tone, while peripheral antagonists had no effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.